REACTION_CXSMILES
|
[C:1](#[N:5])[CH:2]([CH3:4])O.[CH3:6][N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.C1C=CC=CC=1>O>[CH3:6][N:7]1[CH2:12][CH2:11][N:10]([CH:2]([CH3:4])[C:1]#[N:5])[CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
71.08 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting warm solution
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
CUSTOM
|
Details
|
is collected (about 4 hours)
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C(C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |